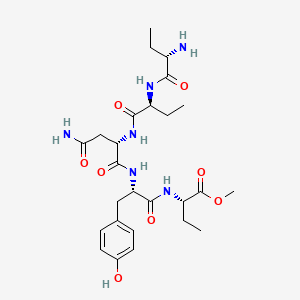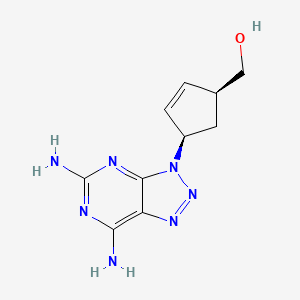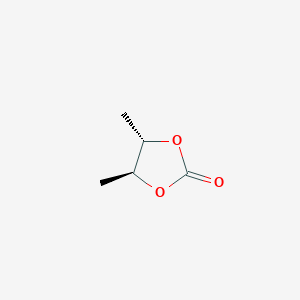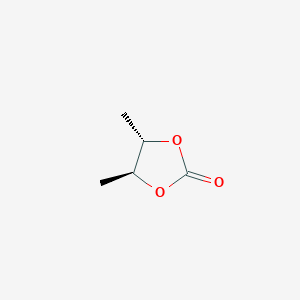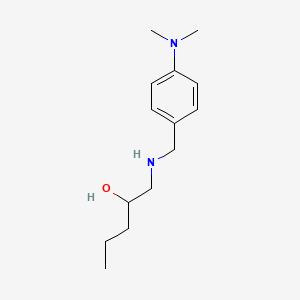
Acetamide, N-(2,3-dihydro-2,3-dioxo-4H-1,4-benzoxazin-4-yl)-2,2,2-trifluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(2,3-dihydro-2,3-dioxo-4H-1,4-benzoxazin-4-yl)-2,2,2-trifluoro- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzoxazine ring fused with an acetamide group and a trifluoromethyl group. It is used in various scientific research applications due to its distinctive reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2,3-dihydro-2,3-dioxo-4H-1,4-benzoxazin-4-yl)-2,2,2-trifluoro- typically involves the following steps:
Formation of the Benzoxazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzoxazine ring.
Introduction of the Acetamide Group: The acetamide group is introduced through a reaction with acetic anhydride or acetyl chloride in the presence of a base.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is incorporated using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-(2,3-dihydro-2,3-dioxo-4H-1,4-benzoxazin-4-yl)-2,2,2-trifluoro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(2,3-dihydro-2,3-dioxo-4H-1,4-benzoxazin-4-yl)-2,2,2-trifluoro- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Acetamide, N-(2,3-dihydro-2,3-dioxo-4H-1,4-benzoxazin-4-yl)-2,2,2-trifluoro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide, N-(2,3-dihydro-2,3-dioxo-4H-1,4-benzoxazin-4-yl)-: Lacks the trifluoromethyl group.
Acetamide, N-(2,3-dihydro-2,3-dioxo-4H-1,4-benzoxazin-4-yl)-2,2,2-trichloro-: Contains a trichloromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in Acetamide, N-(2,3-dihydro-2,3-dioxo-4H-1,4-benzoxazin-4-yl)-2,2,2-trifluoro- imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability
Eigenschaften
CAS-Nummer |
34288-10-3 |
|---|---|
Molekularformel |
C10H5F3N2O4 |
Molekulargewicht |
274.15 g/mol |
IUPAC-Name |
N-(2,3-dioxo-1,4-benzoxazin-4-yl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C10H5F3N2O4/c11-10(12,13)9(18)14-15-5-3-1-2-4-6(5)19-8(17)7(15)16/h1-4H,(H,14,18) |
InChI-Schlüssel |
UDYXKIAZVPYHIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N(C(=O)C(=O)O2)NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


